Cas no 4320-83-6 (4-Phenylisoxazol-5-amine)
4-Phenylisoxazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-Phenylisoxazol-5-amine
- 4-PHENYL-ISOXAZOL-5-YLAMINE
- 4-Phenyl-5-aminoisoxazol
- 4-Phenyl-5-amino-isoxazol
- 4-phenyl-5-isoxazolamine
- 4-phenylisoxazol-5-amine(SALTDATA: FREE)
- 5-amino-4-phenylisoxazole
- AC1MCOUO
- AC1Q50XD
- Ambcb4006071
- SureCN544400
- CHEMBL4166415
- SCHEMBL544400
- Z815305358
- CS-0216872
- BDBM50321318
- 4-Phenylisoxazol-5-amine, AldrichCPR
- EN300-63887
- DTXSID20372736
- 4320-83-6
- AKOS004904243
- STL102601
- C91168
- 4-phenyl-1,2-oxazol-5-amine
- LS-04594
- HFTKSZSXETZARM-UHFFFAOYSA-N
- MFCD01109301
- 4-phenyl-isoxazol-5-yl amine
- DB-031605
- 5-isoxazolamine, 4-phenyl-
- ALBB-014533
-
- MDL: MFCD01109301
- Inchi: 1S/C9H8N2O/c10-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H,10H2
- InChI Key: HFTKSZSXETZARM-UHFFFAOYSA-N
- SMILES: O1C(=C(C=N1)C1C=CC=CC=1)N
Computed Properties
- Exact Mass: 160.063662883g/mol
- Monoisotopic Mass: 160.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 52Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 335.0±30.0 °C at 760 mmHg
- Flash Point: 156.4±24.6 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
4-Phenylisoxazol-5-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Phenylisoxazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 033271-250mg |
4-Phenyl-isoxazol-5-ylamine |
4320-83-6 | 95% | 250mg |
£80.00 | 2022-03-01 | |
| Fluorochem | 033271-1g |
4-Phenyl-isoxazol-5-ylamine |
4320-83-6 | 95% | 1g |
£123.00 | 2022-03-01 | |
| Fluorochem | 033271-5g |
4-Phenyl-isoxazol-5-ylamine |
4320-83-6 | 95% | 5g |
£372.00 | 2022-03-01 | |
| Chemenu | CM281130-5g |
4-Phenylisoxazol-5-amine |
4320-83-6 | 95% | 5g |
$451 | 2021-08-18 | |
| Chemenu | CM281130-10g |
4-Phenylisoxazol-5-amine |
4320-83-6 | 95% | 10g |
$782 | 2021-08-18 | |
| abcr | AB293851-250 mg |
4-Phenyl-5-isoxazolamine; 95% |
4320-83-6 | 250MG |
€151.40 | 2022-06-11 | ||
| abcr | AB293851-1 g |
4-Phenyl-5-isoxazolamine, 95%; . |
4320-83-6 | 95% | 1g |
€340.00 | 2023-06-21 | |
| abcr | AB293851-5 g |
4-Phenyl-5-isoxazolamine, 95%; . |
4320-83-6 | 95% | 5g |
€670.00 | 2023-06-21 | |
| TRC | P322018-50mg |
4-phenylisoxazol-5-amine |
4320-83-6 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P322018-100mg |
4-phenylisoxazol-5-amine |
4320-83-6 | 100mg |
$ 70.00 | 2022-06-03 |
4-Phenylisoxazol-5-amine Suppliers
4-Phenylisoxazol-5-amine Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 4-Phenylisoxazol-5-amine
Comprehensive Overview of 4-Phenylisoxazol-5-Amine (CAS No. 4320-83-6)
4-Phenylisoxazol-5-Amine, identified by its unique CAS number 4320-83-6, is a heterocyclic organic compound with a molecular structure combining an isoxazole ring and a phenyl group. This compound has garnered significant attention in modern chemical research due to its versatile reactivity and potential applications in pharmaceutical development, agrochemical innovation, and materials science. The isoxazole scaffold, characterized by an oxygen-nitrogen five-membered ring, serves as a crucial pharmacophore in drug design, while the phenyl substitution enhances its structural diversity and functional adaptability.
Recent studies have highlighted the synthetic utility of 4-phenoxyisoxazole derivatives as key intermediates in the construction of bioactive molecules. The CAS No. 4320-83-6 compound exhibits remarkable stability under mild reaction conditions, making it an ideal candidate for multi-step syntheses targeting complex drug candidates. Notably, its amine functionality at the C5 position allows for further derivatization through nucleophilic substitution or coupling reactions, enabling the creation of diverse chemical libraries for high-throughput screening.
In the realm of medicinal chemistry, 4-phenoxyisoxazole amines have demonstrated promising biological profiles. A 2023 study published in the *Journal of Medicinal Chemistry* reported that derivatives of this scaffold exhibited selective inhibition against protein kinases involved in cancer progression. The electron-withdrawing nature of the isoxazole ring combined with the aromatic phenyl group creates a unique electronic environment that modulates enzyme-substrate interactions. Researchers have also explored its potential as a GPCR (G protein-coupled receptor) modulator, with preliminary data suggesting agonist activity at specific neurotransmitter receptors.
The synthetic methodology for preparing CAS No. 4320-83-6 has evolved significantly over the past decade. Modern approaches often employ transition-metal-catalyzed cross-coupling reactions to introduce the phenyl group with high regioselectivity. A notable advancement involves the use of palladium-catalyzed C-H activation techniques to construct the isoxazole core directly from aromatic precursors, reducing reaction steps and improving overall yields compared to traditional methods involving nitrile oxides or hydroxylamine reagents.
Analytical characterization of 4-phenoxyisoxazole amine compounds typically involves nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and mass spectrometry for molecular weight verification. X-ray crystallography has been instrumental in elucidating solid-state conformations, revealing that hydrogen bonding between amine groups and adjacent oxygen atoms plays a critical role in crystal packing arrangements.
In materials science applications, researchers have investigated the photoresponsive properties of CAS No. 4320-83-6-based polymers for use in optoelectronic devices. The conjugated π-electron system formed by the isoxazole ring and phenyl substituent enables efficient charge transport characteristics when incorporated into polymer backbones. Recent work has demonstrated their utility as hole transport materials in perovskite solar cells with power conversion efficiencies exceeding 18%.
The environmental impact profile of this compound remains under active investigation due to its potential industrial applications. Current studies focus on developing biodegradable derivatives through strategic functional group modification while maintaining core biological activities. Green chemistry approaches are being explored to optimize synthetic pathways with reduced solvent consumption and waste generation.
In academic research settings, this compound serves as an important model system for studying heterocyclic chemistry mechanisms. Its reaction behavior provides insights into electrophilic substitution patterns on isoxazole rings and steric effects induced by aromatic substituents. Computational studies using density functional theory (DFT) have been particularly valuable in predicting reactivity trends across different derivative series.
The pharmaceutical industry has shown particular interest in developing prodrug strategies based on this scaffold to improve drug delivery profiles. By attaching temporary protecting groups to the amine functionality or modifying the phenyl substituent with lipophilic moieties, researchers aim to enhance oral bioavailability while maintaining target specificity against disease-related biomarkers.
Ongoing clinical research programs are evaluating various derivatives of this compound for their therapeutic potential across multiple disease indications including neurodegenerative disorders and metabolic diseases. Preclinical data from animal models suggest favorable pharmacokinetic properties with low systemic toxicity observed at effective doses.
In conclusion, the chemical versatility and biological relevance of CAS No. 4320-83-6 position it as a valuable building block for future innovations across multiple scientific disciplines. Continued research efforts focused on structural optimization and mechanism elucidation will likely expand its application scope while ensuring responsible development aligned with sustainability goals.
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